Home > Products > Screening Compounds P84820 > Cullin-7 (1271-1279)
Cullin-7 (1271-1279) -

Cullin-7 (1271-1279)

Catalog Number: EVT-244014
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TATA-binding protein-associated factor 172
Source and Classification

Cullin-7 is classified under the cullin family of proteins, which includes seven members (CUL1 to CUL7) along with PARC (Parkin-like cytoplasmic protein). These proteins share a conserved cullin homology domain that is essential for their function in ubiquitination. Cullin-7 has been implicated in various biological processes and diseases, particularly in cancer, where it may act as an oncogene or tumor suppressor depending on the context .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cullin-7 primarily involves recombinant DNA technology. The gene encoding CUL7 can be cloned into expression vectors that facilitate the production of the protein in host cells such as bacteria or yeast. Following expression, CUL7 can be purified using affinity chromatography techniques that exploit its interactions with specific binding partners like the RING finger protein ROC1 and F-box proteins such as Fbxw8. This purification process typically includes steps such as lysis of the host cells, centrifugation to remove cell debris, and subsequent chromatography to isolate the target protein based on its biochemical properties .

Molecular Structure Analysis

Structure and Data

Cullin-7 possesses a distinctive structure that includes several functional domains: a cullin homology domain at its carboxy-terminal end, a DOC domain, and a CPH domain. The N-terminal region of CUL7 is particularly large and contains multiple armadillo repeats, contributing to its role in protein-protein interactions . Recent studies utilizing cryo-electron microscopy have elucidated the structure of the CUL7-Fbxw8 complex, revealing a T-shaped architecture that facilitates its function as an E3 ligase. This structure is atypical compared to other cullins due to the absence of certain conserved domains found in canonical cullins .

Chemical Reactions Analysis

Reactions and Technical Details

Cullin-7 primarily participates in ubiquitination reactions as part of E3 ligase complexes. In these reactions, CUL7 interacts with E2 ubiquitin-conjugating enzymes through its RING finger protein partner (ROC1). The process involves transferring ubiquitin moieties from the E2 enzyme to lysine residues on substrate proteins. Notably, CUL7 has been shown to form complexes that can operate independently of traditional F-box proteins, indicating its versatility in substrate recognition and interaction .

Mechanism of Action

Process and Data

The mechanism of action for Cullin-7 involves its assembly into multi-subunit complexes with ROC1 and F-box proteins. These complexes facilitate the recruitment of substrates for ubiquitination. The unique binding mode of CUL7 allows it to selectively interact with specific substrates while also engaging in non-proteolytic functions that may influence cellular signaling pathways. The regulation of these interactions is critical in contexts such as cell proliferation and apoptosis, particularly in cancer cells where dysregulation can lead to tumorigenesis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cullin-7 exhibits several notable physical properties:

  • Molecular Weight: Approximately 190 kDa due to its large size.
  • Solubility: Generally soluble in aqueous buffers used for protein purification.
  • Stability: Stability can be influenced by post-translational modifications such as neddylation.

Chemically, Cullin-7 functions as a scaffold protein that facilitates interactions between various other proteins involved in ubiquitination processes. Its ability to form stable complexes with other ligase components is vital for its role in cellular regulation .

Applications

Scientific Uses

Cullin-7 has significant implications in cancer research due to its dual role as both an oncogene and a tumor suppressor depending on cellular context. Understanding the precise mechanisms by which CUL7 influences tumor biology may lead to novel therapeutic strategies targeting this pathway. Additionally, research into Cullin-7's role in developmental processes highlights its importance beyond cancer, suggesting potential applications in regenerative medicine and developmental biology .

Introduction to Cullin-7 (CUL7) in the Ubiquitin-Proteasome System

CUL7 as a Core Component of Cullin-RING Ligase (CRL) Complexes

CUL7 forms the structural backbone of CRL7 complexes, which include the RING domain protein RBX1 (ROC1), the adaptor SKP1, and the substrate receptor FBXW8 (Fbw8). Unlike other CRLs (e.g., CRL1), CUL7 exhibits exclusive binding specificity: it recruits only the pre-formed SKP1–FBXW8 heterodimer rather than monomeric SKP1 or multiple F-box proteins [1] [5] [6]. This selectivity arises from CUL7’s unique N-terminal architecture, which lacks the canonical cullin repeats of other family members [6] [9].

The DOC domain (residues ~1271–1279) is a defining feature of CUL7. Located within the C-terminal cullin homology domain, this motif shares homology with the anaphase-promoting complex (APC/C) but has distinct functions. Cryo-EM studies reveal that the DOC domain, alongside the CPH domain (conserved in CUL7, PARC, and HERC2 proteins), positions RBX1 in an orientation incompatible with direct E2~ubiquitin binding. Consequently, CRL7FBXW8 lacks intrinsic ubiquitination activity, functioning instead as a substrate receptor that recruits targets to a catalytic CUL1–RBX1 module [5]. This partnership exemplifies a novel multi-cullin mechanism for ubiquitin ligation.

Table 1: Core Components of the CRL7 Complex

ComponentRoleBinding Specificity
CUL7Molecular scaffoldBinds SKP1–FBXW8 heterodimer, RBX1
RBX1 (ROC1)RING domain protein; recruits E2 enzymesC-terminal cullin domain (inactive in CUL7)
SKP1AdaptorBridges FBXW8 to CUL7
FBXW8 (Fbw8)Substrate receptor (WD40 repeats)Binds phosphorylated substrates (e.g., IRS-1)
CUL1–RBX1Catalytic module (external)Activated by neddylation

Evolutionary Conservation and Phylogenetic Significance of CUL7

CUL7 is evolutionarily restricted to chordates, distinguishing it from widely conserved cullins like CUL1–5. Phylogenetic analyses trace its origin to an ancestral Culα gene, which also gave rise to CUL1, CUL2, CUL5, and the CUL7 paralog PARC (p53-associated parkin-like cytoplasmic protein) [7] [9]. The CUL7 and PARC genes reside within 260 kb on human chromosome 6p21.1, suggesting evolution via gene duplication and fusion [7].

CUL7’s domain architecture highlights its specialization:

  • N-terminal region: Armadillo repeats and DOC/CPH domains absent in invertebrates.
  • Cullin homology domain: Binds RBX1 but lacks neddylation sites critical for other cullins’ activation [5] [9].

Functional divergence from PARC is significant: while both share DOC/CPH domains, PARC lacks SKP1–FBXW8 binding and instead anchors p53 in the cytoplasm [9]. In mice, Cul7 knockout causes placental insufficiency and perinatal lethality due to defective trophoblast invasion—a phenotype not observed in Parc-deficient mice [8] [9]. This underscores CUL7’s non-redundant role in vertebrate development.

Table 2: Evolutionary Comparison of CUL7 Across Species

SpeciesCUL7 HomologKey FeaturesPhenotype of Loss
Homo sapiensYesDOC/CPH domains; binds SKP1–FBXW83-M syndrome: severe growth retardation
Mus musculusYes98% amino acid identity with human CUL7Perinatal lethality, placental defects
Danio rerioYesExpressed in developing somitesNot fully characterized
DrosophilaNoAbsentN/A
C. elegansNoAbsentN/A

Overview of CUL7’s Role in Ubiquitin-Dependent Protein Degradation

CUL7 regulates proteolysis by targeting key signaling proteins for ubiquitination. Its best-characterized substrate is insulin receptor substrate 1 (IRS-1), a critical mediator of insulin/IGF-1 signaling. CUL7–SKP1–FBXW8 promotes IRS-1 polyubiquitination in an mTOR-dependent manner: phosphorylation of IRS-1 by S6 kinase (downstream of mTOR) creates a degron recognized by FBXW8 [3] [6] [10]. This establishes a negative feedback loop limiting insulin signaling. In Cul7−/− mouse embryonic fibroblasts, IRS-1 accumulation hyperactivates AKT and ERK pathways, paradoxically inducing cellular senescence via p16/RB upregulation [6] [10].

Other substrates include:

  • Cyclin D1: FBXW8 targets phosphorylated cyclin D1 (T286) for degradation, regulating G1/S progression [6].
  • LL5β (PHLDB2): Ubiquitinated by the 3M complex (CUL7–OBSL1–CCDC8) at the plasma membrane, impacting cell migration [5].
  • Activation-induced cytidine deaminase (AID): Degraded via CUL7–FBXW11, restricting genomic instability in B cells [1].

Mutations disrupting CUL7 function—particularly in the cullin homology domain—underlie 3-M syndrome and Yakuts short stature syndrome. Over 73 pathogenic mutations (e.g., Q1553X in Yakuts) truncate CUL7 or impair its scaffolding, abolishing CRL7 assembly. This disrupts IRS-1 degradation and IGF-1 signaling, explaining prenatal growth failure [1] [4] [9].

Table 3: Key Substrates of CUL7 E3 Ligase Complexes

SubstrateBiological RoleRecognition MechanismConsequence of Degradation
IRS-1Insulin/IGF-1 signaling mediatorFBXW8 binds mTOR/S6K-phosphorylated IRS-1Attenuates PI3K/AKT signaling
Cyclin D1G1/S cell cycle regulatorFBXW8 binds ERK-phosphorylated T286 siteControls cell cycle progression
LL5β (PHLDB2)Cell migration regulator3M complex (CUL7–OBSL1–CCDC8)Modulates cytoskeletal dynamics
AIDB-cell antibody diversification enzymeFBXW11 (alternate receptor)Prevents genomic instability

Properties

Product Name

Cullin-7 (1271-1279)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.